2-[(2-Methylpropyl)amino]acetamide hydrochloride

Chemical Synthesis Pharmaceutical Chemistry Formulation Science

2-[(2-Methylpropyl)amino]acetamide hydrochloride (CAS 1172929-20-2) is an amino acid-derived acetamide salt, consisting of a central glycine-like moiety N-substituted with an isobutyl group and presented as the hydrochloride salt (C6H15ClN2O, MW: 166.65 g/mol). The compound is characterized by a purity specification of 95% and is supplied as a solid powder stable at room temperature.

Molecular Formula C6H15ClN2O
Molecular Weight 166.65 g/mol
CAS No. 1172929-20-2
Cat. No. B1452242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methylpropyl)amino]acetamide hydrochloride
CAS1172929-20-2
Molecular FormulaC6H15ClN2O
Molecular Weight166.65 g/mol
Structural Identifiers
SMILESCC(C)CNCC(=O)N.Cl
InChIInChI=1S/C6H14N2O.ClH/c1-5(2)3-8-4-6(7)9;/h5,8H,3-4H2,1-2H3,(H2,7,9);1H
InChIKeyZLUHXPGFOITQPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Methylpropyl)amino]acetamide hydrochloride (CAS 1172929-20-2): A Versatile Amino Acid-Derived Building Block for Chemical Synthesis and Medicinal Chemistry Research


2-[(2-Methylpropyl)amino]acetamide hydrochloride (CAS 1172929-20-2) is an amino acid-derived acetamide salt, consisting of a central glycine-like moiety N-substituted with an isobutyl group and presented as the hydrochloride salt (C6H15ClN2O, MW: 166.65 g/mol) [1]. The compound is characterized by a purity specification of 95% and is supplied as a solid powder stable at room temperature . It is recognized as a research-grade building block for organic synthesis and medicinal chemistry, participating in nucleophilic substitution and amide-forming reactions due to its primary amine and amide functionalities . The hydrochloride salt form enhances aqueous solubility and crystallinity compared to the corresponding free base, facilitating handling and purification in laboratory workflows.

Why 2-[(2-Methylpropyl)amino]acetamide hydrochloride Cannot Be Replaced by Arbitrary Analogs in Synthetic and Biological Applications


While acetamide derivatives constitute a broad and diverse class of compounds, the specific isobutyl substitution pattern and hydrochloride salt form of 2-[(2-Methylpropyl)amino]acetamide hydrochloride impart distinct physicochemical properties that directly influence reactivity, solubility, and molecular recognition. Simple interchange with other alkylaminoacetamide salts (e.g., methyl or n-propyl analogs) or the free base form can lead to unpredictable synthetic outcomes and altered biological activity profiles. The following quantitative evidence delineates the measurable parameters that differentiate this compound from its closest comparators, establishing a data-driven foundation for selection in procurement decisions.

Quantitative Differentiation Evidence: 2-[(2-Methylpropyl)amino]acetamide hydrochloride vs. Closest Comparators


Hydrochloride Salt Form Enables Superior Aqueous Solubility and Crystallinity Relative to the Free Base

The hydrochloride salt of 2-[(2-Methylpropyl)amino]acetamide (MW: 166.65 g/mol) demonstrates a molecular weight increase of 36.46 g/mol relative to the free base (MW: 130.19 g/mol), corresponding to the addition of HCl [1]. While direct solubility data for the salt is not reported, class-level physicochemical principles establish that hydrochloride salts of primary and secondary amines exhibit significantly enhanced aqueous solubility compared to their free base counterparts due to increased ionic character and hydrogen-bonding capacity [2]. This translates to improved dissolution in polar reaction media and easier handling during aqueous workups. Additionally, the salt form typically provides a sharper, higher melting point and improved crystallinity, facilitating purification and storage [2].

Chemical Synthesis Pharmaceutical Chemistry Formulation Science

Consistent Research-Grade Purity of 95% Across Major Suppliers Ensures Reproducible Synthetic Outcomes

2-[(2-Methylpropyl)amino]acetamide hydrochloride is uniformly offered at a minimum purity specification of 95% by leading chemical suppliers including Sigma-Aldrich (Enamine source), AKSci, Bidepharm, and Leyan . This consistent purity level across reputable vendors minimizes variability in synthetic reactions where the compound serves as a building block. In contrast, some structurally related alkylaminoacetamide hydrochlorides are available only at lower purity grades or with less stringent quality documentation, introducing uncertainty into reaction stoichiometry and yield reproducibility.

Chemical Procurement Quality Control Organic Synthesis

Unique Isobutyl Substitution Pattern Distinguishes from Methyl and n-Propyl Analogs in Medicinal Chemistry Campaigns

The isobutyl group (2-methylpropyl) present in 2-[(2-Methylpropyl)amino]acetamide hydrochloride imparts a distinct steric and electronic profile compared to the linear n-propyl or smaller methyl analogs. The branched alkyl chain increases lipophilicity (calculated LogP: 0.1391 [1]) relative to unsubstituted aminoacetamide while maintaining a compact shape. In medicinal chemistry, isobutyl moieties are frequently employed to optimize target binding and pharmacokinetic properties [2]. While direct comparative binding data for this specific compound are not available, class-level evidence from dipeptidyl peptidase IV (DPP IV) inhibitors demonstrates that isobutyl-substituted acetamides can achieve micromolar affinity (e.g., IC50 = 158 μM for a structurally related derivative [3]), suggesting that the isobutyl group contributes meaningfully to biological recognition.

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Availability from Multiple Reputable Global Suppliers with Full Quality Documentation Supports Procurement Flexibility

2-[(2-Methylpropyl)amino]acetamide hydrochloride is stocked and distributed by several established chemical suppliers, including Sigma-Aldrich (sourced from Enamine), AKSci, Bidepharm, Leyan, and Fujifilm Wako . Each vendor provides batch-specific certificates of analysis (CoA) and safety data sheets (SDS) upon request, ensuring traceability and regulatory compliance. In contrast, many niche or custom-synthesized analogs are available only from a single source or lack comprehensive quality documentation, creating supply chain risks for ongoing research programs.

Procurement Supply Chain Chemical Sourcing

Demonstrated Utility as a Building Block in Patent Literature for Primary Amide Derivative Synthesis

The compound is explicitly disclosed as a synthetic intermediate in EP0835864, a patent filing by Takasago International Corporation describing methods for preparing primary amide derivatives [1]. While quantitative reaction yield data are not publicly available for this specific compound, the inclusion of 2-[(2-methylpropyl)amino]acetamide hydrochloride in a patent application for a preparative method underscores its recognized value as a versatile building block in industrial and academic chemical synthesis.

Organic Synthesis Patent Chemistry Methodology Development

Favorable In Silico Drug-Likeness Properties Support Prioritization in Early-Stage Drug Discovery

Computationally derived physicochemical descriptors indicate that 2-[(2-Methylpropyl)amino]acetamide hydrochloride possesses drug-like properties consistent with oral bioavailability guidelines. The compound has a topological polar surface area (TPSA) of 55.1 Ų, well below the 140 Ų threshold for good oral absorption, and a molecular weight of 166.65 g/mol, within the preferred range for fragment-based drug discovery [1]. The number of hydrogen bond donors (3) and acceptors (2) also conforms to Lipinski's Rule of Five. These parameters distinguish it from more polar or higher molecular weight analogs that may suffer from poor membrane permeability.

Computational Chemistry Drug Discovery ADME Prediction

Optimal Research and Industrial Use Cases for 2-[(2-Methylpropyl)amino]acetamide hydrochloride Based on Quantitative Evidence


Aqueous-Compatible Amide Coupling and Peptidomimetic Synthesis

The hydrochloride salt form enhances water solubility, enabling reactions to be performed in aqueous or mixed aqueous-organic solvent systems. This makes 2-[(2-Methylpropyl)amino]acetamide hydrochloride an ideal building block for synthesizing water-soluble peptidomimetics and hydrophilic amide derivatives without the need for aggressive organic solvents [1].

Structure-Activity Relationship (SAR) Studies Targeting Enzymes with Preference for Branched Alkyl Groups

The isobutyl moiety provides a well-defined steric and lipophilic probe for investigating enzyme active sites that accommodate branched alkyl chains. The compound's favorable drug-likeness parameters (TPSA 55.1 Ų, MW 166.65 g/mol) make it a suitable starting point for fragment-based screening and hit elaboration in early drug discovery programs [2].

Preparation of Primary Amide Derivatives via Established Patent Methodology

As explicitly disclosed in EP0835864, this compound serves as a key intermediate for the synthesis of primary amide derivatives. Researchers can leverage the patented methodology as a starting point for developing novel amide-containing scaffolds [3].

Quality-Controlled Synthetic Workflows Requiring Reproducible Stoichiometry

The consistent 95% purity and availability of batch-specific certificates of analysis from multiple vendors ensure accurate mass balance and reproducible reaction outcomes. This is critical for multistep synthetic sequences where impurities can accumulate and compromise overall yield .

Technical Documentation Hub

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